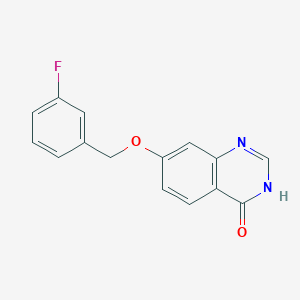
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester
Descripción general
Descripción
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a methylpropionic acid methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester typically involves the esterification of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions are often conducted in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Major Products Formed
Hydrolysis: 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid and methanol.
Reduction: 2-(4-Hydroxyphenyl)-2-methylpropionic acid methyl ester.
Substitution: Various amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, releasing the active drug upon metabolic conversion. The chlorocarbonyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The molecular targets and pathways involved vary depending on the specific drug or application.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chlorocarbonylbenzoate: Similar structure but lacks the methylpropionic acid moiety.
2-(4-Chlorophenyl)-2-methylpropionic acid: Similar structure but lacks the ester group.
4-Chlorobenzoyl chloride: Contains the chlorocarbonyl group but lacks the ester and methylpropionic acid moieties.
Uniqueness
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and applications. The presence of both the ester and chlorocarbonyl groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H13ClO3 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
methyl 2-(4-carbonochloridoylphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H13ClO3/c1-12(2,11(15)16-3)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3 |
Clave InChI |
IELIKWNPYCGWTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C(=O)Cl)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene](/img/structure/B8376451.png)
![2-(Methylamino)benzo[b]thiophene](/img/structure/B8376457.png)






![8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B8376535.png)




